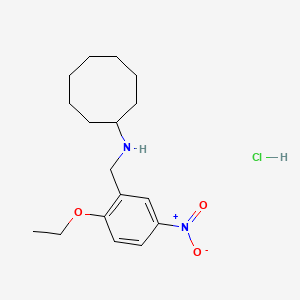
2-(benzylthio)-5-chloro-N-(2-methoxyphenyl)-4-pyrimidinecarboxamide
Vue d'ensemble
Description
2-(benzylthio)-5-chloro-N-(2-methoxyphenyl)-4-pyrimidinecarboxamide is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-5-chloro-N-(2-methoxyphenyl)-4-pyrimidinecarboxamide involves the inhibition of various enzymes and proteins that are essential for cell growth and division. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of tubulin, which is involved in cell division. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylthio)-5-chloro-N-(2-methoxyphenyl)-4-pyrimidinecarboxamide vary depending on the specific application. In cancer research, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In agriculture, this compound has been shown to inhibit the growth of weeds and pests. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(benzylthio)-5-chloro-N-(2-methoxyphenyl)-4-pyrimidinecarboxamide in lab experiments is its potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for research. Additionally, this compound has a relatively simple synthesis method, making it easy to obtain for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-5-chloro-N-(2-methoxyphenyl)-4-pyrimidinecarboxamide. One potential direction is the investigation of its potential as a treatment for other diseases, such as inflammatory bowel disease or Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in various applications. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound.
Applications De Recherche Scientifique
2-(benzylthio)-5-chloro-N-(2-methoxyphenyl)-4-pyrimidinecarboxamide has been extensively studied for its potential in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been investigated for its antifungal and antibacterial properties. It has also been studied for its potential as a herbicide and insecticide in agriculture.
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-(2-methoxyphenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-16-10-6-5-9-15(16)22-18(24)17-14(20)11-21-19(23-17)26-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCBTONNLAKJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)cyclohexanecarboxamide](/img/structure/B4225548.png)
![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4225552.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4225561.png)
![2-[(4-bromophenyl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4225562.png)
![1-(4-fluorophenyl)-3-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4225590.png)
![6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4225598.png)
![3-tert-butyl-6-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B4225604.png)

![1-benzyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4225627.png)
![ethyl 4-({N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B4225636.png)
![1-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4225640.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4225647.png)

![ethyl [2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chlorophenoxy]acetate](/img/structure/B4225654.png)